molecular formula C12H4BrNO4Re B14484875 CID 71380162 CAS No. 64279-37-4

CID 71380162

Cat. No.: B14484875
CAS No.: 64279-37-4
M. Wt: 492.27 g/mol
InChI Key: KERSNKGTTBNWTH-UHFFFAOYSA-N
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Description

CID 71380162 (Compound Identifier 71380162) is a chemical compound recently isolated from Citrus essential oil (CIEO) fractions, as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis . Key characteristics include:

  • Structural Features: Preliminary data suggest a monoterpenoid or sesquiterpenoid backbone, inferred from its chromatographic elution profile and mass spectral fragmentation patterns (Figure 1A, D) .
  • Isolation and Quantification: this compound was enriched via vacuum distillation of CIEO, with its concentration peaking in specific fractions (Figure 1C) .
  • Physicochemical Properties: While exact molecular weight remains unspecified, its volatility (evidenced by GC-MS compatibility) indicates moderate hydrophobicity, typical of terpenoids .

Properties

CAS No.

64279-37-4

Molecular Formula

C12H4BrNO4Re

Molecular Weight

492.27 g/mol

InChI

InChI=1S/C12H4BrNO4.Re/c1-7-8(3-15)10(5-17)12(13,14-2)11(6-18)9(7)4-16;/h7H,1H3;

InChI Key

KERSNKGTTBNWTH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C=O)C(=C=O)C(C(=C=O)C1=C=O)([N+]#[C-])Br.[Re]

Origin of Product

United States

Preparation Methods

The preparation of CID 71380162 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and a mechanical grinding method to achieve C-H alkylation . Industrial production methods focus on optimizing yield, purity, and stability of the compound.

Chemical Reactions Analysis

CID 71380162 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

CID 71380162 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. Industrial applications include its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 71380162 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular functions. The exact pathways and targets involved depend on the specific context of its application. For example, it may inhibit cellulose biosynthesis in certain biological systems .

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

Oscillatoxins are marine cyanobacterial toxins with cyclic polyether structures. Figure 1 in highlights four derivatives (Oscillatoxin D, 30-Methyl-oscillatoxin D, Oscillatoxin E, and Oscillatoxin F), which differ in methylation and hydroxylation patterns .

Parameter This compound Oscillatoxin D (CID 101283546) 30-Methyl-oscillatoxin D (CID 185389)
Molecular Formula Not explicitly reported* C₃₇H₅₈O₈ C₃₈H₆₀O₈
Molecular Weight ~150–250 Da (inferred) 642.86 g/mol 656.89 g/mol
Key Functional Groups Likely hydroxyl, ether Cyclic ether, ester, methyl Cyclic ether, ester, methyl
Source Citrus essential oil Marine cyanobacteria Marine cyanobacteria
Bioactivity Not reported Cytotoxic, ichthyotoxic Cytotoxic, structural rigidity

Note: this compound’s formula and weight are inferred from GC-MS retention behavior and fragmentation, which align with monoterpenoids (e.g., limonene derivatives) .

Functional and Analytical Comparisons

Chromatographic Behavior

This compound elutes in mid-polarity GC-MS fractions (Figure 1B), comparable to thymol and carvacrol, suggesting shared volatility and partitioning characteristics . Oscillatoxins, however, require liquid chromatography due to higher molecular weights and polarity .

Spectroscopic Signatures

  • Mass Spectrometry: this compound’s spectrum (Figure 1D) shows fragments at m/z 136 and 93, indicative of terpenoid backbone cleavage, akin to limonene (m/z 136, 121) . Oscillatoxins exhibit complex fragmentation due to cyclic ethers and ester groups .
  • Collision Cross-Section (CCS): While this compound’s CCS is unreported, oscillatoxins’ large size and rigidity yield high CCS values (>250 Ų), contrasting with smaller terpenoids (<150 Ų) .

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